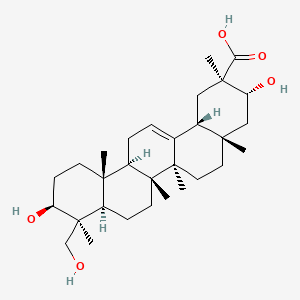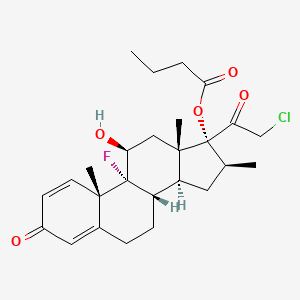
3-Methylpimelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpimelic acid, also known as 3-methylpimelate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 3-Methylpimelic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-Methylpimelic acid has been primarily detected in urine. Within the cell, 3-methylpimelic acid is primarily located in the cytoplasm and adiposome.
3-Methylpimelic acid is a branched-chain fatty acid.
Applications De Recherche Scientifique
Coordination Chemistry in Neuromelanin
3-Methylpimelic acid has been linked to studies in coordination chemistry, particularly in the context of neuromelanin. Research by Charkoudian and Franz (2006) explored the Fe(III)-coordination properties of neuromelanin components, which are crucial for understanding the biochemistry of neurological processes and disorders (Charkoudian & Franz, 2006).
Microporous Coordination Polymers
A study by Dimos et al. (2000) involved the synthesis and structural characterization of microporous coordination polymers using pimelic acids with rare earth metals. This research contributes to the field of material science, especially in the development of new microporous materials with potential applications in catalysis and gas storage (Dimos et al., 2000).
Crystal Nucleation and Discovery of Polymorphs
Mitchell, Yu, and Ward (2001) investigated the selective nucleation of organic polymorphs through epitaxy with single-crystal substrates. Their work, involving pimelic acid, contributes to the broader understanding of crystal growth, which has implications in pharmaceuticals and material science (Mitchell, Yu, & Ward, 2001).
Bio-Based Chemical Production
Research on 3-hydroxypropionic acid, a derivative of pimelic acid, by Vidra and Németh (2017) focused on its role as a precursor for several key compounds, highlighting the biotechnological applications of pimelic acid derivatives in producing valuable chemicals (Vidra & Németh, 2017).
Supercapacitor Applications
A study by Kumar et al. (2016) on melanin-based flexible supercapacitors reveals the potential application of eumelanin, a biopolymer related to pimelic acid derivatives, in energy storage technologies. This research contributes to the development of biocompatible and biodegradable materials for electronic applications (Kumar et al., 2016).
Environmental and Public Health Applications
Santana et al. (2019) investigated the use of 3-hydroxyanthranilic acid, a compound related to pimelic acid, in enhancing dye degradation through Fenton oxidative processes. This study has implications for environmental protection and the treatment of industrial effluents (Santana et al., 2019).
Propriétés
Numéro CAS |
10200-31-4 |
|---|---|
Nom du produit |
3-Methylpimelic acid |
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
3-methylheptanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-6(5-8(11)12)3-2-4-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
NXDCNRPLRGMKHU-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)O)CC(=O)O |
SMILES canonique |
CC(CCCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)


![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)





![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)
![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)
![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)